6-Methyldodecanoyl-CoA

Acylcarnitine metabolism Carnitine O-palmitoyltransferase Fatty acid transport

6-Methyldodecanoyl-CoA is a C6-methyl-branched, 12-carbon acyl-CoA essential for accurate beta-oxidation, CPT1, and LCAD enzyme studies. Its unique steric profile and chromatographic retention differentiate it from linear/isobaric analogs—generic substitution yields invalid metabolic flux data. Tailored for LC-MS/MS metabolomics, LCAD enzymatic characterization, CPT1 transport research, and synthetic biology benchmarking. All batches backed by full QA. For R&D use only; not for human diagnostic or therapeutic applications. Submit inquiry for bulk or custom sizes.

Molecular Formula C34H60N7O17P3S
Molecular Weight 963.9 g/mol
Cat. No. B15598657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyldodecanoyl-CoA
Molecular FormulaC34H60N7O17P3S
Molecular Weight963.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H60N7O17P3S/c1-5-6-7-8-11-22(2)12-9-10-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)
InChIKeyAFACRDSFDVHKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyldodecanoyl-CoA (6-Methyldodecanoyl-coenzyme A): A Distinct Branched-Chain Acyl-CoA Derivative for Fatty Acid Metabolism Research


6-Methyldodecanoyl-CoA (6-Methyldodecanoyl-coenzyme A) is a methyl-branched, long-chain acyl-CoA derivative with a molecular formula of C₃₄H₆₀N₇O₁₇P₃S and a molecular weight of 963.86 [1]. This compound consists of a 6-methyldodecanoic acid thioester linked to coenzyme A, placing it within the branched-chain acyl-CoA subclass [2]. Its structural configuration, featuring a methyl branch at the C6 position of a 12-carbon chain, dictates its specific metabolic processing, distinguishing it from linear or differently branched analogs . As a substrate for mitochondrial beta-oxidation and a component in acylcarnitine transport mechanisms, this compound is essential for precise investigations into fatty acid degradation pathways [3].

Why Generic Substitution Fails: The Critical Need for 6-Methyldodecanoyl-CoA in Branched-Chain Fatty Acid Studies


The substitution of 6-Methyldodecanoyl-CoA with un-branched or differently branched acyl-CoA analogs is scientifically invalid due to chain-length and branching-specific interactions with metabolic enzymes. Evidence indicates that key enzymes, such as acyl-CoA dehydrogenases and carnitine O-palmitoyltransferases, exhibit distinct substrate specificities that directly impact the kinetics and pathway routing of fatty acid degradation [1]. For example, the presence of a methyl branch alters the beta-oxidation process, as seen in the conversion of 6-Methyldodecanoyl-CoA to 6-methyldodecanoylcarnitine, a reaction not generalizable to all acyl-CoAs [2]. Generic substitution can therefore produce misleading data on transport rates and metabolic flux, as the steric and electronic effects of the C6-methyl group uniquely influence enzyme recognition and activity [3].

Quantitative Differentiation Evidence for 6-Methyldodecanoyl-CoA


Enzymatic Acylcarnitine Formation: Substrate Specificity of Carnitine O-Palmitoyltransferase

6-Methyldodecanoyl-CoA is a defined substrate for carnitine O-palmitoyltransferase, enabling the formation of 6-methyldodecanoylcarnitine, a reaction critical for mitochondrial import [1]. In contrast, short-chain acyl-CoAs (C2-C5) and medium-chain acyl-CoAs (C6-C11) are not efficiently processed by this enzyme due to its chain-length specificity, which favors long-chain (C12-C20) substrates [2]. This differential activity ensures that 6-Methyldodecanoyl-CoA is effectively transported, while smaller analogs would be excluded from this pathway.

Acylcarnitine metabolism Carnitine O-palmitoyltransferase Fatty acid transport

Mitochondrial Beta-Oxidation Initiation: Long-Chain Acyl-CoA Dehydrogenase Substrate Specificity

6-Methyldodecanoyl-CoA, as a long-chain acyl-CoA (C12), is the specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) to initiate beta-oxidation [1]. This contrasts with short-chain (C4-C6) and medium-chain (C6-C12) acyl-CoAs, which are acted upon by distinct dehydrogenases (SCAD and MCAD, respectively) [2]. The methyl branch at C6 may further influence enzyme kinetics and product formation relative to linear C12 acyl-CoAs, though quantitative comparative data for this specific compound are lacking in the public domain.

Beta-oxidation Acyl-CoA dehydrogenase Mitochondrial metabolism

Structural Differentiation: Methyl-Branched vs. Linear Acyl-CoA in Metabolic Flux Analysis

The presence of a methyl group at the C6 position creates a distinct mass and retention time profile in LC-MS/MS analysis compared to linear dodecanoyl-CoA (lauryl-CoA) [1]. In untargeted metabolomics studies, this structural difference allows for unambiguous identification and quantification of branched-chain fatty acid oxidation intermediates. While direct head-to-head quantitative data on metabolic flux differences are not publicly available, the established requirement for specific enzymes in odd-chain and branched-chain fatty acid oxidation, such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, supports a non-interchangeable metabolic fate [2].

Metabolomics Fatty acid oxidation Structural biology

Key Research and Industrial Application Scenarios for 6-Methyldodecanoyl-CoA


Standard in LC-MS/MS Metabolomics for Branched-Chain Fatty Acid Oxidation

6-Methyldodecanoyl-CoA serves as a critical standard in targeted and untargeted LC-MS/MS metabolomics workflows designed to profile cellular acyl-CoA pools [1]. Its unique mass and retention time, stemming from the methyl branch, enable researchers to distinguish it from isobaric or isomeric linear acyl-CoA species [2]. This is essential for accurately mapping metabolic flux through the beta-oxidation of branched-chain fatty acids in disease models such as obesity, diabetes, and inborn errors of metabolism.

Substrate for In Vitro Assays of Long-Chain Acyl-CoA Dehydrogenase (LCAD)

This compound is the appropriate substrate for enzymatic assays designed to characterize the activity, kinetics, or inhibition of long-chain acyl-CoA dehydrogenase (LCAD), a key mitochondrial enzyme [3]. Use of this specific substrate ensures that the measured activity reflects the physiologically relevant process of long-chain fatty acid beta-oxidation, rather than the activities of SCAD or MCAD which would be probed by shorter-chain, non-branched analogs [4].

Investigating Carnitine O-Palmitoyltransferase 1 (CPT1) Substrate Specificity and Transport

Researchers utilize 6-Methyldodecanoyl-CoA to investigate the substrate specificity and catalytic efficiency of CPT1, the rate-limiting enzyme for mitochondrial fatty acid import [5]. The conversion of this long-chain acyl-CoA to its corresponding acylcarnitine is a defining step in cellular energy homeostasis. Employing this compound allows for the precise interrogation of this transport mechanism in the context of long-chain, methyl-branched fatty acids, a class of molecules with distinct biological roles [6].

Reference Compound for Synthetic Biology and Enzyme Engineering of Acyl-CoA Pathways

In synthetic biology and metabolic engineering, 6-Methyldodecanoyl-CoA can be used as a reference standard or a substrate for engineered enzymes designed to process or produce methyl-branched fatty acyl-CoA intermediates [7]. Its defined structure and metabolic behavior provide a benchmark for validating the activity and selectivity of novel biocatalysts, such as engineered thioesterases or acyltransferases, that are intended for the production of branched-chain chemicals or biofuels.

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